(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxymethyl group and a tert-butoxycarbonyl group. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The methoxymethyl and tert-butoxycarbonyl groups play crucial roles in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Palladium(II) acetate: A catalyst for organic reactions.
Bis(2-ethylhexyl) terephthalate: Another plasticizer used in various applications.
Uniqueness
(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
InChI Key |
OHPUCEUCBHBIAW-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC |
Origin of Product |
United States |
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